2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

adenosine A3 receptor binding affinity pyrazolo[3,4-d]pyrimidine

Researchers screening for adenosine receptor subtype-selective hits require a well-characterized, non-selective baseline control. Minor C6 modifications in this series can shift A3 affinity >1,500-fold, making in-class substitution unreliable. This compound delivers a balanced dual A1/A3 binding profile (Ki A1=585 nM, A3=922 nM) with negligible A2A engagement (>10,000 nM), enabling rigorous differentiation of true selectivity. Ideal negative control for A3-dependent glioma proliferation assays and SAR benchmarking of novel C6-substituted analogs.

Molecular Formula C12H11N5
Molecular Weight 225.255
CAS No. 1224256-30-7
Cat. No. B567072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS1224256-30-7
Synonyms2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC12H11N5
Molecular Weight225.255
Structural Identifiers
SMILESCN1C=C2C(=NC(=NC2=N1)C3=CC=CC=C3)N
InChIInChI=1S/C12H11N5/c1-17-7-9-10(13)14-11(15-12(9)16-17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,14,15,16)
InChIKeyLJGRGJTVEJEIDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adenosine Receptor Affinity Profiling of 2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine


2-Methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine family. Its core scaffold features an N2-methyl substitution and a C6-phenyl appendage, distinguishing it from 1H-tautomeric or N1-substituted analogs. The compound has been profiled in radioligand binding assays against human adenosine receptor subtypes A1, A2A, and A3, revealing a moderate, non-selective binding signature [1][2][3]. These experimentally determined affinities, derived from displacement of selective radioligands in CHO cell membranes, constitute the primary basis for quantitative differentiation from close structural relatives in the same N2-substituted pyrazolo[3,4-d]pyrimidine series.

Adenosine receptor subtype profiling (A1, A2A, A3) via radioligand binding
Non-selective A1/A3 reference for screening cascade hit differentiation
Structural analog comparison in pyrazolo[3,4-d]pyrimidine series

Impact of N2- and C6-Substitution on Adenosine Receptor Selectivity


In the pyrazolo[3,4-d]pyrimidine adenosine receptor antagonist series, the nature of the N2 substituent and the C6 aryl/acyl group jointly governs subtype selectivity and affinity. Compounds in the same series such as 2a (R1=CH3, R2=COC6H5) and 2b (R1=CH3, R2=COC6H4-4-OCH3) achieve sub-nanomolar A3 affinity (Ki 0.60 nM and 0.18 nM respectively), whereas the target compound 2-methyl-6-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine (R1=CH3, R2=C6H5) displays a Ki of 922 nM at A3—a >1,500-fold loss of A3 potency [1][2]. This demonstrates that even minor modifications to the C6 substituent fundamentally alter the pharmacological profile, rendering simple in-class substitution unreliable for applications requiring defined receptor subtype engagement.

C6-substituent mismatch
C6-acyl analogs (e.g., 2a, 2b) display strong A3 selectivity; the C6-phenyl group markedly reduces A3 affinity, altering subtype engagement profile.
Selectivity signature divergence
Highly A3-selective tools in this series cannot replace the balanced A1/A3 reference; interchange may confound subtype-specific readouts and data interpretation.
Analog potency context
Even minor C6 modifications shift A3 potency by >1,500-fold; simple in-class substitution is unreliable for studies requiring defined receptor engagement.

Quantitative Differential Evidence Versus Closest N2-Substituted Analogs


A3 Adenosine Receptor Affinity Differentiation

In head-to-head comparison from the same radioligand displacement assay platform (human A1, A2A, A3 receptors expressed in CHO cells), the target compound (R1=CH3, R2=Ph) exhibits a Ki of 922 nM at the A3 receptor, representing a >1,500-fold and >5,100-fold reduction in A3 affinity relative to compounds 2a (R1=CH3, R2=COC6H5; Ki=0.60 nM) and 2b (R1=CH3, R2=COC6H4-4-OCH3; Ki=0.18 nM), respectively [1][2]. The assay employed [125I]AB-MECA displacement in CHO cell membranes expressing human A3 receptors.

A3 Affinity Differentiation
Head-to-head
Target Ki: 922 nM >1,500-fold lower than 2a (0.60 nM) >5,100-fold lower than 2b (0.18 nM)
Supports selection as A3-negative reference in glioblastoma cell proliferation assays
[125I]AB-MECA displacement, human A3 CHO membranes
adenosine A3 receptor binding affinity pyrazolo[3,4-d]pyrimidine structure-activity relationship

A1 Adenosine Receptor Affinity Comparison

At the human A1 receptor, the target compound binds with a Ki of 585 nM, which is within the same order of magnitude as compound 2a (Ki=334 nM) and compound 2b (Ki=1,037 nM) [1][2]. The assay used [3H]DPCPX displacement from human A1 receptors expressed in CHO cells [2]. This contrasts sharply with the A3 profile, where the target compound is >1,500-fold weaker than 2a/2b, indicating that the C6-phenyl vs. C6-benzoyl substitution selectively modulates A3 recognition while preserving A1 binding capacity.

A1 Affinity Comparison
Head-to-head
Target Ki: 585 nM 2a: 334 nM (1.75× lower) 2b: 1,037 nM (1.77× higher)
Comparable A1 affinity supports use as reference in subtype selectivity screening
[3H]DPCPX displacement, human A1 CHO membranes
adenosine A1 receptor Ki pyrazolo[3,4-d]pyrimidine comparator analysis

A2A Adenosine Receptor Binding Profile

The target compound exhibits negligible binding at the human A2A receptor (Ki >10,000 nM), a property shared with its N2-methyl analogs 2a (Ki=728 nM) and 2b (Ki=3,179 nM), although the target compound is even more A2A-sparing [1][2]. The assay utilized [3H]NECA displacement from human A2A receptors expressed in CHO cells [2]. The rank order of A2A affinity across these three compounds (2a > 2b ≫ target) illustrates that the C6-phenyl group further diminishes residual A2A binding compared to C6-benzoyl substitution.

A2A Binding Profile
Head-to-head
Target Ki: >10,000 nM (negligible) 2a: 728 nM 2b: 3,179 nM
A2A-sparing profile simplifies attribution of A1-mediated signaling readouts
[3H]NECA displacement, human A2A CHO membranes
adenosine A2A receptor selectivity radioligand binding

Subtype Selectivity Ratio Analysis

Calculation of the A1/A3 selectivity ratio reveals a fundamental divergence: the target compound is essentially non-selective between A1 and A3 (A1 Ki/A3 Ki = 585/922 ≈ 0.63), whereas 2a (ratio ≈ 557) and 2b (ratio ≈ 5,761) are profoundly A3-selective [1][2]. When selectivity is expressed as an A1/A2A ratio, the target compound demonstrates >17-fold A1 preference (A1 Ki=585 nM; A2A Ki>10,000 nM), a window that is narrower than that of 2b (>3-fold A1/A2A) but wider than 2a (≈2.2-fold) [1][2].

Subtype Selectivity Ratios
Reported
Target A1/A3 ≈ 0.63 (balanced) Target A1/A2A >17 2a A1/A3 ≈ 557 (A3-selective) 2b A1/A3 ≈ 5,761 (A3-selective)
Non-selective profile enables orthogonal experimental design with A3-selective tools
Ratios from standardized human AR binding assays
adenosine receptor subtype selectivity A1/A3 ratio pharmacological profiling

Evidence-Based Research Applications in Adenosine Receptor Studies


Balanced A1/A3 Reference Ligand for Subtype Profiling

With nearly equivalent Ki values at A1 (585 nM) and A3 (922 nM) and negligible A2A binding (>10,000 nM), the compound serves as a balanced dual A1/A3 reference ligand. This profile makes it particularly useful in screening cascades where the objective is to identify compounds with true subtype selectivity—any hit exhibiting >10-fold preference for either A1 or A3 can be reliably differentiated from this balanced baseline [1][2].

Negative Control for A3-Mediated Glioblastoma Assays

Since the compound lacks meaningful A3 antagonism (Ki=922 nM vs. 0.18–0.60 nM for potent A3 antagonists 2a and 2b), it is ideally suited as a negative control in functional assays measuring A3-dependent glioma cell proliferation. Its use alongside A3-selective antagonists enables rigorous dissection of A3-specific vs. A3-independent antiproliferative effects in U87MG and related glioblastoma cell lines [1][2][3].

Selectivity Standard for C6 Position SAR Expansion

The dramatic shift in A3 affinity observed when replacing a C6-phenyl group with a C6-benzoyl moiety (>1,500-fold change) establishes the compound as a key reference point in SAR campaigns aimed at systematically exploring C6 substituent effects on adenosine receptor subtype selectivity. Researchers synthesizing new analogs can benchmark their compounds against this well-characterized ligand to quantify the selectivity impact of C6 modifications [1][2].

A1-Selective Tool Compound with Confirmed A2A Sparing

The >17-fold A1-over-A2A selectivity window provides a useful degree of A1 bias for in vitro experiments where A2A-mediated confounding effects must be minimized. Although the absolute A1 affinity (Ki=585 nM) is moderate, the confirmed lack of A2A binding ensures that observed downstream signaling changes (e.g., cAMP modulation, ERK1/2 phosphorylation) can be attributed primarily to A1 engagement, provided that appropriate concentration ranges are selected [2][3].

Application
Selection Property
Validation Focus
Adenosine receptor subtype screening
Comparable A1/A3 affinity, negligible A2A binding
Assess balanced reference utility for subtype selectivity window determination
A3-mediated glioblastoma cell proliferation assays
Low A3 affinity, confirmed A2A absence
Confirm lack of A3 antagonism in functional readouts (e.g., U87MG proliferation)
Pyrazolo[3,4-d]pyrimidine SAR campaigns
Well-characterized C6-phenyl benchmark
Benchmark new analogs against affinity and selectivity shifts induced by C6 modification
A1 receptor-mediated signaling studies
A1-over-A2A preference, moderate A1 affinity
Verify concentration-dependent A1 response without A2A interference
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